3-(Benzotriazol-1-yl)propan-1-amine

Description

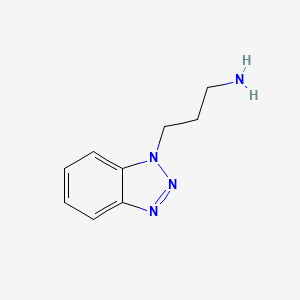

Structure

3D Structure

Properties

IUPAC Name |

3-(benzotriazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c10-6-3-7-13-9-5-2-1-4-8(9)11-12-13/h1-2,4-5H,3,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTOVIWXZJVEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400974 | |

| Record name | 3-(benzotriazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73866-19-0 | |

| Record name | 1H-Benzotriazole-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73866-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(benzotriazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 3-(Benzotriazol-1-yl)propan-1-amine"

An In-depth Technical Guide to the Synthesis of 3-(Benzotriazol-1-yl)propan-1-amine

This guide provides a comprehensive overview of the synthesis of 3-(Benzotriazol-1-yl)propan-1-amine, a valuable building block for researchers, scientists, and professionals in drug development. The primary synthetic route detailed herein involves a two-step process: a base-catalyzed Michael addition to form a propanamide intermediate, followed by its reduction to the target primary amine.

Synthetic Pathway Overview

The synthesis commences with the reaction of benzotriazole and acrylamide to yield 3-(1H-1,2,3-benzotriazol-1-yl)propanamide. This intermediate is then subjected to reduction to afford the final product, 3-(Benzotriazol-1-yl)propan-1-amine.

Caption: Overall synthetic pathway for 3-(Benzotriazol-1-yl)propan-1-amine.

Step 1: Synthesis of 3-(1H-1,2,3-Benzotriazol-1-yl)propanamide

This step involves a Michael addition reaction, a well-established method for forming carbon-carbon and carbon-heteroatom bonds. In this case, the nitrogen of benzotriazole acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl compound, acrylamide.

Experimental Protocol

A detailed experimental protocol for a similar synthesis of 3-(1H-benzotriazol-1-yl)-2-methylpropanamide has been reported and can be adapted for the synthesis of the unsubstituted propanamide[1].

-

Reaction Setup: In a 150 mL three-neck flask equipped with a reflux condenser and a nitrogen inlet, combine benzotriazole and acrylamide in equimolar amounts.

-

Catalyst Addition: Add a catalytic amount of a strong base, such as Triton B (benzyltrimethylammonium hydroxide)[1].

-

Reaction Conditions: Heat the mixture in a boiling water bath under a nitrogen atmosphere for approximately 6.5 hours[1].

-

Work-up and Purification: Upon cooling, the reaction mixture is expected to solidify. The crude product can be slurried with ethanol and then purified by recrystallization from ethanol to yield the desired 3-(1H-1,2,3-benzotriazol-1-yl)propanamide[1].

Quantitative Data

| Parameter | Value | Reference |

| Starting Material 1 | Benzotriazole | [1] |

| Starting Material 2 | Acrylamide | [1] |

| Catalyst | Triton B | [1] |

| Reaction Time | 6.5 hours | [1] |

| Reaction Temperature | Boiling Water Bath | [1] |

| Analogous Yield | 32% (for methyl derivative) | [1] |

Experimental Workflow: Step 1

Caption: Experimental workflow for the synthesis of the propanamide intermediate.

Step 2: Reduction of 3-(1H-1,2,3-Benzotriazol-1-yl)propanamide to 3-(Benzotriazol-1-yl)propan-1-amine

The conversion of the amide to the target amine is achieved through reduction. Common and effective reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (BH₃) complexes.

Experimental Protocol (General)

A general procedure for the reduction of amides to amines using a reducing agent like LiAlH₄ is as follows:

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend the reducing agent (e.g., LiAlH₄) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

-

Amide Addition: Slowly add a solution of 3-(1H-1,2,3-benzotriazol-1-yl)propanamide in the same dry solvent to the suspension of the reducing agent, typically at 0 °C to control the initial exothermic reaction.

-

Reaction Conditions: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure the reaction goes to completion.

-

Work-up (Fieser method for LiAlH₄):

-

Cool the reaction mixture in an ice bath.

-

Sequentially and carefully add 'x' mL of water, 'x' mL of 15% aqueous sodium hydroxide, and then '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

-

Stir the resulting granular precipitate, then filter and wash it with an appropriate solvent.

-

The filtrate is then dried and the solvent evaporated to yield the crude amine.

-

-

Purification: The crude product can be further purified by techniques such as distillation or chromatography.

Quantitative Data

Quantitative data for this specific reduction is not provided in the search results. However, the reduction of amides with LiAlH₄ is generally a high-yielding reaction.

| Parameter | Reagent/Condition |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) |

| Solvent | Dry Diethyl Ether or THF |

| Reaction Temperature | 0 °C to reflux |

| Work-up | Aqueous work-up (e.g., Fieser method) |

Experimental Workflow: Step 2

Caption: Generalized experimental workflow for the reduction of the propanamide.

Alternative Synthetic Routes

An alternative approach to the synthesis of 3-(Benzotriazol-1-yl)propan-1-amine could involve the direct N-alkylation of benzotriazole with a 3-halopropanamine or a suitable protected derivative. However, this method may present challenges such as regioselectivity (N1 vs. N2 alkylation) and potential side reactions involving the amine functionality. The two-step synthesis outlined above is generally more reliable and controllable.

References

An In-Depth Technical Guide to 3-(Benzotriazol-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzotriazol-1-yl)propan-1-amine is a heterocyclic compound featuring a benzotriazole moiety linked to a propanamine side chain. The benzotriazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-(Benzotriazol-1-yl)propan-1-amine, serving as a vital resource for researchers engaged in drug discovery and development.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 3-(1H-1,2,3-Benzotriazol-1-yl)propan-1-amine | [4] |

| CAS Number | 73866-19-0 | [4][5] |

| Molecular Formula | C₉H₁₂N₄ | [4][5] |

| Molecular Weight | 176.223 g/mol | [4] |

| SMILES | NCCCN1C2=CC=CC=C2N=N1 | [4] |

| InChIKey | YTTOVIWXZJVEQO-UHFFFAOYSA-N | [4] |

Synthesis and Purification

While a specific, detailed protocol for the synthesis of 3-(Benzotriazol-1-yl)propan-1-amine is not extensively documented in peer-reviewed literature, a plausible synthetic route can be derived from established methods for N-alkylation of benzotriazole. One common approach involves the Michael addition of benzotriazole to acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 3-(1H-1,2,3-Benzotriazol-1-yl)propanenitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzotriazole (1 equivalent) in a suitable solvent such as acetonitrile or ethanol.

-

Addition of Base: Add a catalytic amount of a base, for example, triethylamine or potassium carbonate, to the solution.

-

Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within several hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile.

Step 2: Reduction to 3-(1H-1,2,3-Benzotriazol-1-yl)propan-1-amine

-

Reaction Setup: Dissolve the crude 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile from the previous step in a suitable solvent like tetrahydrofuran (THF) or ethanol in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reducing Agent: Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC.

-

Quenching: Cautiously quench the reaction by the sequential addition of water and a sodium hydroxide solution at 0 °C.

-

Work-up and Purification: Filter the resulting mixture through a pad of celite and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford the pure 3-(Benzotriazol-1-yl)propan-1-amine.[6]

Logical Workflow for Synthesis

Caption: Proposed two-step synthesis of 3-(Benzotriazol-1-yl)propan-1-amine.

Spectroscopic Characterization

The structural elucidation of 3-(Benzotriazol-1-yl)propan-1-amine relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole ring, typically in the range of δ 7.0-8.0 ppm. The methylene protons of the propyl chain will appear as multiplets, with the protons adjacent to the nitrogen atoms being the most deshielded. The amine protons will likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the aromatic carbons of the benzotriazole ring, typically between δ 110-145 ppm. The three aliphatic carbons of the propyl chain will resonate in the upfield region of the spectrum.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by N-H stretching vibrations of the primary amine group, which typically appear as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic groups will be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the benzotriazole ring are expected in the 1450-1600 cm⁻¹ region.[9][10][11]

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.22 g/mol ). Fragmentation patterns would likely involve the loss of the propyl amine side chain or cleavage within the chain.[12]

Biological Activity and Potential Applications

Benzotriazole derivatives are known to possess a broad spectrum of biological activities.[1] Studies on structurally related compounds suggest that 3-(Benzotriazol-1-yl)propan-1-amine could be a valuable scaffold for the development of novel therapeutic agents. For instance, some benzotriazole derivatives have been investigated as inhibitors of protein kinase CK2, a target implicated in cancer.[13] Furthermore, various benzotriazole-containing molecules have shown promise as antimicrobial and antiviral agents.[2][3][14]

Potential Signaling Pathway Involvement

Given the activity of related compounds as kinase inhibitors, it is plausible that 3-(Benzotriazol-1-yl)propan-1-amine or its derivatives could modulate cellular signaling pathways involved in cell proliferation, survival, and apoptosis. A potential, though currently speculative, mechanism of action could involve the inhibition of protein kinases like CK2, which would, in turn, affect downstream signaling cascades.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

3-(Benzotriazol-1-yl)propan-1-amine is a compound of significant interest for medicinal chemistry and drug development. This guide has provided a foundational understanding of its chemical properties, a proposed synthetic route, and an overview of its potential biological activities based on the broader class of benzotriazole derivatives. Further experimental validation of its physical properties, detailed optimization of its synthesis, and comprehensive biological evaluation are necessary to fully unlock its therapeutic potential. Researchers are encouraged to use this guide as a starting point for their investigations into this promising molecule.

References

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-1-AMINE | CAS 73866-19-0 [matrix-fine-chemicals.com]

- 5. chembk.com [chembk.com]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 1H-Benzotriazole [webbook.nist.gov]

- 10. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 1H-Benzotriazole(95-14-7) IR Spectrum [chemicalbook.com]

- 12. 1H-Benzotriazole [webbook.nist.gov]

- 13. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]

An In-depth Technical Guide to 3-(Benzotriazol-1-yl)propan-1-amine (CAS No. 73866-19-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzotriazol-1-yl)propan-1-amine is a chemical compound belonging to the benzotriazole family, a class of bicyclic heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Benzotriazole and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of 3-(Benzotriazol-1-yl)propan-1-amine, including its chemical properties, a representative synthesis protocol, and an exploration of its potential applications in research and drug development based on the known activities of related compounds.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 73866-19-0 | [1][2] |

| Molecular Formula | C9H12N4 | [1][2] |

| Molecular Weight | 176.22 g/mol | [1][2] |

| IUPAC Name | 3-(1H-1,2,3-benzotriazol-1-yl)propan-1-amine | [2] |

| SMILES | NCCCN1N=NC2=C1C=CC=C2 | [2] |

| InChIKey | YTTOVIWXZJVEQO-UHFFFAOYSA-N | [2] |

| Predicted Density | 1.28 ± 0.1 g/cm³ | [1] |

| Predicted Boiling Point | 349.7 ± 25.0 °C | [1] |

Synthesis of 3-(Benzotriazol-1-yl)propan-1-amine

A specific, detailed experimental protocol for the synthesis of 3-(Benzotriazol-1-yl)propan-1-amine is not widely published. However, a plausible synthetic route can be adapted from general methods for the N-alkylation of benzotriazole. One common approach involves the reaction of benzotriazole with a suitable three-carbon synthon containing a protected amine group, followed by deprotection.

Representative Experimental Protocol: Two-Step Synthesis

This protocol is a representative example and may require optimization.

Step 1: Synthesis of N-(3-(1H-Benzotriazol-1-yl)propyl)phthalimide

-

Materials: Benzotriazole, N-(3-bromopropyl)phthalimide, potassium carbonate (K₂CO₃), and N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of benzotriazole (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add N-(3-bromopropyl)phthalimide (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain N-(3-(1H-benzotriazol-1-yl)propyl)phthalimide.

-

Step 2: Synthesis of 3-(1H-Benzotriazol-1-yl)propan-1-amine

-

Materials: N-(3-(1H-Benzotriazol-1-yl)propyl)phthalimide, hydrazine hydrate, and ethanol.

-

Procedure:

-

Suspend N-(3-(1H-benzotriazol-1-yl)propyl)phthalimide (1 equivalent) in ethanol.

-

Add hydrazine hydrate (4-5 equivalents) to the suspension.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) to yield 3-(1H-benzotriazol-1-yl)propan-1-amine.

-

Potential Applications in Drug Development

While specific biological activity data for 3-(Benzotriazol-1-yl)propan-1-amine is scarce, the broader class of benzotriazole derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. This suggests that the title compound could be a valuable scaffold or intermediate in the development of new therapeutic agents.

Known Biological Activities of Benzotriazole Derivatives

-

Antifungal Activity: Many benzotriazole derivatives have demonstrated potent activity against various fungal strains, including Candida albicans and Aspergillus niger.

-

Anticancer Activity: Certain benzotriazole-containing compounds have exhibited cytotoxic effects against various cancer cell lines. Their mechanisms of action can be diverse, including the inhibition of specific enzymes or disruption of cellular processes.

-

Antiviral Activity: Benzotriazole derivatives have been investigated for their potential to inhibit the replication of various viruses.

-

Antibacterial Activity: Some N-substituted benzotriazole derivatives have shown promising antibacterial activity.

-

Enzyme Inhibition: The benzotriazole moiety can act as a pharmacophore that interacts with the active sites of various enzymes, leading to their inhibition. This makes them attractive for the development of targeted therapies.

Given these established activities, 3-(Benzotriazol-1-yl)propan-1-amine could serve as a key building block for creating libraries of novel compounds for high-throughput screening in various disease models. The primary amine group provides a convenient handle for further chemical modification and the introduction of diverse functional groups to explore structure-activity relationships (SAR).

References

A Technical Guide to 3-(Benzotriazol-1-yl)propan-1-amine: Properties, Synthesis, and Biological Context

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 3-(Benzotriazol-1-yl)propan-1-amine, a molecule belonging to the versatile class of benzotriazole derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and antiproliferative properties[1][2]. This guide details the physicochemical properties of the title compound, provides a plausible synthetic protocol, and explores its potential mechanisms of action based on related structures.

Core Compound Properties

The fundamental physicochemical data for 3-(Benzotriazol-1-yl)propan-1-amine are summarized below. This information is critical for experimental design, dosage calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 176.223 g/mol | [3] |

| Chemical Formula | C₉H₁₂N₄ | [3] |

| CAS Number | 73866-19-0 | [3] |

| IUPAC Name | 3-(1H-1,2,3-benzotriazol-1-yl)propan-1-amine | [3] |

| SMILES | NCCCN1N=NC2=C1C=CC=C2 | [3] |

| InChIKey | YTTOVIWXZJVEQO-UHFFFAOYSA-N | [3] |

Experimental Protocols: Synthesis and Characterization

While a direct, published synthesis for 3-(Benzotriazol-1-yl)propan-1-amine is not detailed in the provided results, a robust two-step protocol can be proposed based on established methodologies for similar benzotriazole derivatives, such as the base-catalyzed Michael addition[4][5].

Proposed Synthesis Workflow

The logical workflow for the synthesis and confirmation of the target compound is outlined below.

Caption: Workflow for the synthesis and characterization of the target compound.

Detailed Synthesis Protocol

Step A: Synthesis of 3-(1H-Benzotriazol-1-yl)propanenitrile (Intermediate)

-

Apparatus Setup: In a 150 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzotriazole (e.g., 50.0 mmol) and acrylonitrile (e.g., 55.0 mmol).

-

Catalyst Addition: Add a basic catalyst, such as Triton B (2 mL), to the mixture[4].

-

Reaction: Heat the mixture in a boiling water bath under a nitrogen atmosphere for approximately 6-8 hours[4]. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature. The resulting product, 3-(1H-Benzotriazol-1-yl)propanenitrile, can be purified via recrystallization from a suitable solvent like ethanol.

Step B: Reduction to 3-(Benzotriazol-1-yl)propan-1-amine (Final Product)

-

Apparatus Setup: In a dry, nitrogen-flushed flask, prepare a suspension of a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), in an anhydrous solvent like Tetrahydrofuran (THF).

-

Addition of Intermediate: Slowly add a solution of the 3-(1H-Benzotriazol-1-yl)propanenitrile intermediate dissolved in anhydrous THF to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Workup: Carefully quench the reaction by the sequential addition of water and an aqueous NaOH solution. Filter the resulting mixture to remove inorganic salts.

-

Purification: Extract the filtrate with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure 3-(Benzotriazol-1-yl)propan-1-amine.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the final product[4].

-

Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula of the synthesized compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the IR spectrum to identify key functional groups, particularly the N-H stretching of the primary amine[4].

Biological Activity and Potential Signaling Pathways

Benzotriazole and its derivatives are known to exhibit a wide spectrum of pharmacological activities[6]. While the specific activity of 3-(Benzotriazol-1-yl)propan-1-amine is not extensively documented, derivatives with similar structures have shown potent activity as inhibitors of protein kinase CK2 (formerly casein kinase II), an enzyme implicated in cancer cell proliferation and survival[7].

Mechanism of Action as a Putative CK2 Inhibitor

Protein kinase CK2 is a key regulator of cell survival, and its inhibition can trigger apoptosis (programmed cell death). It exerts its anti-apoptotic effects in part by phosphorylating and activating downstream survival proteins like Akt and components of the NF-κB pathway. A benzotriazole-based inhibitor would block this activity.

The hypothetical signaling pathway below illustrates how a compound like 3-(Benzotriazol-1-yl)propan-1-amine could induce apoptosis in cancer cells by inhibiting CK2.

Caption: Hypothetical pathway of CK2 inhibition by a benzotriazole derivative.

In this proposed mechanism, the benzotriazole compound inhibits CK2. This prevents the activation of pro-survival pathways mediated by Akt and NF-κB, thereby removing the block on apoptosis and leading to cancer cell death[7]. This makes compounds of this class promising candidates for further investigation in oncology drug development.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-1-AMINE | CAS 73866-19-0 [matrix-fine-chemicals.com]

- 4. Synthesis and crystal structures of three new benzotriazolylpropanamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and crystal structures of three new benzotriazolylpropanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-(1H-Benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Molecular Structure: A Technical Guide to 3-(Benzotriazol-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-(Benzotriazol-1-yl)propan-1-amine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to predict its structural and spectroscopic characteristics. This approach provides a robust framework for researchers working with this and similar N-substituted benzotriazole derivatives.

Molecular Structure and Physicochemical Properties

3-(Benzotriazol-1-yl)propan-1-amine is a heterocyclic compound featuring a benzotriazole moiety linked to a propanamine chain. The key physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 73866-19-0 | [1][2] |

| Molecular Formula | C₉H₁₂N₄ | [1][2] |

| Molecular Weight | 176.22 g/mol | [2] |

| Predicted Boiling Point | 349.7 ± 25.0 °C | [2] |

| Predicted Density | 1.28 ± 0.1 g/cm³ | [2] |

Synthesis and Reaction Mechanisms

The synthesis of 3-(Benzotriazol-1-yl)propan-1-amine can be achieved through the N-alkylation of benzotriazole. A common and effective method involves the reaction of benzotriazole with a suitable 3-halopropanamine or a protected precursor, often in the presence of a base.[3] The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen of the benzotriazole ring attacks the electrophilic carbon of the propyl chain.

A plausible synthetic route is the reaction of benzotriazole with 3-bromopropan-1-amine hydrobromide in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile, followed by reflux.[4]

Caption: Proposed synthetic pathway for 3-(Benzotriazol-1-yl)propan-1-amine.

Spectroscopic Data and Structural Confirmation

The structural confirmation of 3-(Benzotriazol-1-yl)propan-1-amine relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for the target molecule is scarce, the following tables present predicted and expected values based on the analysis of closely related N-substituted benzotriazole derivatives.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 8.1 | m | 4H | Aromatic protons (Benzotriazole ring) |

| ~ 4.5 - 4.7 | t | 2H | -N-CH₂- |

| ~ 2.8 - 3.0 | t | 2H | -CH₂-NH₂ |

| ~ 2.1 - 2.3 | p | 2H | -CH₂-CH₂-CH₂- |

| ~ 1.5 - 2.0 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | C (Benzotriazole, quaternary) |

| ~ 133 | C (Benzotriazole, quaternary) |

| ~ 128 | CH (Benzotriazole, aromatic) |

| ~ 124 | CH (Benzotriazole, aromatic) |

| ~ 120 | CH (Benzotriazole, aromatic) |

| ~ 110 | CH (Benzotriazole, aromatic) |

| ~ 45 | -N-CH₂- |

| ~ 40 | -CH₂-NH₂ |

| ~ 30 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretch (primary amine) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2850 - 2960 | Medium | C-H stretch (aliphatic) |

| 1600 - 1650 | Medium | N-H bend (primary amine) |

| 1450 - 1580 | Strong | C=C stretch (aromatic) |

| 1200 - 1300 | Strong | C-N stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 176, corresponding to the molecular weight of the compound.[2] Key fragmentation patterns would likely involve the loss of the propanamine side chain and cleavage of the benzotriazole ring.

Experimental Protocols

The following are generalized experimental protocols for the characterization of N-substituted benzotriazole derivatives, which can be adapted for 3-(Benzotriazol-1-yl)propan-1-amine.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for liquids or oils, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if coupled with chromatography, through the GC or LC column.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Caption: A typical workflow for the structural elucidation of a synthesized compound.

Potential Biological Activity and Signaling Pathways

Benzotriazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer effects.[9][10][11] The specific biological role of 3-(Benzotriazol-1-yl)propan-1-amine has not been extensively studied. However, based on the activities of related compounds, it is plausible that it could interact with various biological targets. For instance, some benzotriazole derivatives have been shown to act as enzyme inhibitors or to interfere with microbial cell wall synthesis.

Caption: Potential mechanisms of action for benzotriazole derivatives.

This guide provides a foundational understanding of the structural elucidation of 3-(Benzotriazol-1-yl)propan-1-amine. Further experimental work is necessary to confirm the predicted spectroscopic data and to fully explore its synthetic routes and biological activities. Researchers are encouraged to use this document as a starting point for their investigations into this and other related benzotriazole compounds.

References

- 1. 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-1-AMINE | CAS 73866-19-0 [matrix-fine-chemicals.com]

- 2. chembk.com [chembk.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and crystal structures of three new benzotriazolylpropanamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]

- 7. 1H-Benzotriazole [webbook.nist.gov]

- 8. 1H-Benzotriazole(95-14-7) 1H NMR spectrum [chemicalbook.com]

- 9. Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 3-(Benzotriazol-1-yl)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-(Benzotriazol-1-yl)propan-1-amine (CAS No. 73866-19-0). Due to the limited availability of direct experimental spectroscopic data for this specific compound in published literature, this guide presents a detailed, predicted spectroscopic profile based on the analysis of its synthetic precursor, 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile, and other closely related structural analogs. This document also outlines a detailed experimental protocol for a plausible synthetic route and discusses the potential biological significance of benzotriazole derivatives in the context of drug development.

Introduction

Benzotriazole and its derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antifungal, antitumor, and antineoplastic properties.[1] The unique chemical structure of the benzotriazole moiety, with its fused aromatic system and multiple nitrogen atoms, allows for diverse interactions with biological targets. The title compound, 3-(Benzotriazol-1-yl)propan-1-amine, incorporates a flexible propyl amine side chain, a common pharmacophore that can influence solubility, basicity, and receptor binding. This guide aims to provide a foundational understanding of its chemical characteristics to aid researchers in its synthesis, identification, and further investigation for potential therapeutic applications.

Synthesis of 3-(Benzotriazol-1-yl)propan-1-amine

A feasible and commonly employed method for the synthesis of primary amines is the reduction of a corresponding nitrile. Therefore, 3-(Benzotriazol-1-yl)propan-1-amine can be readily prepared from its nitrile precursor, 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile.

Experimental Protocol: Synthesis of 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile

Reaction: Michael addition of 1H-Benzotriazole to acrylonitrile.

Materials:

-

1H-Benzotriazole

-

Acrylonitrile

-

Basic catalyst (e.g., Triton B, sodium hydroxide)

-

Solvent (e.g., ethanol, acetonitrile)

Procedure:

-

In a round-bottom flask, dissolve 1H-Benzotriazole in the chosen solvent.

-

Add a catalytic amount of the base to the solution.

-

Slowly add acrylonitrile to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile.

Experimental Protocol: Reduction of 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile

Reaction: Reduction of the nitrile to a primary amine.

Materials:

-

3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Raney Nickel with H₂, Sodium borohydride with a catalyst)

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF) for LiAlH₄)

-

Apparatus for inert atmosphere reaction (if using LiAlH₄)

Procedure (using LiAlH₄):

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium aluminum hydride in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).

-

Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with the solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 3-(Benzotriazol-1-yl)propan-1-amine.

-

Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Caption: Synthetic pathway for 3-(Benzotriazol-1-yl)propan-1-amine.

Spectroscopic Data

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum would show signals corresponding to the protons of the benzotriazole ring and the propyl amine chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | d | 1H | Ar-H (Benzotriazole) |

| ~ 7.4 - 7.6 | m | 3H | Ar-H (Benzotriazole) |

| ~ 4.6 - 4.8 | t | 2H | N-CH₂- (to Benzotriazole) |

| ~ 2.8 - 3.0 | t | 2H | -CH₂-NH₂ |

| ~ 2.0 - 2.2 | quintet | 2H | -CH₂-CH₂-CH₂- |

| ~ 1.5 - 2.0 | br s | 2H | -NH₂ |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would display signals for the carbon atoms of the benzotriazole ring and the propyl amine chain.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Ar-C (Benzotriazole, C-N) |

| ~ 133 | Ar-C (Benzotriazole, C-N) |

| ~ 128 | Ar-CH (Benzotriazole) |

| ~ 124 | Ar-CH (Benzotriazole) |

| ~ 120 | Ar-CH (Benzotriazole) |

| ~ 110 | Ar-CH (Benzotriazole) |

| ~ 45 | N-CH₂- (to Benzotriazole) |

| ~ 40 | -CH₂-NH₂ |

| ~ 32 | -CH₂-CH₂-CH₂- |

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, sharp (doublet) | N-H stretching (primary amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 2850 - 2960 | Medium | Aliphatic C-H stretching |

| ~ 1600, ~1450 | Medium to Strong | C=C stretching (aromatic ring) |

| ~ 1600 | Medium | N-H bending (scissoring) |

| ~ 1270 | Medium | C-N stretching |

| 740 - 780 | Strong | Ortho-disubstituted benzene C-H out-of-plane bending |

Predicted Mass Spectrometry (MS) Data

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 176 | Moderate | [M]⁺ (Molecular Ion) |

| 147 | Moderate | [M - CH₂NH]⁺ |

| 119 | Strong | [Benzotriazole]⁺ |

| 91 | Strong | [C₆H₅N]⁺ or [C₇H₇]⁺ rearrangement |

| 58 | Strong | [CH₂CH₂NH₂]⁺ |

Structural Elucidation and Characterization Workflow

The characterization of the synthesized 3-(Benzotriazol-1-yl)propan-1-amine would follow a standard analytical workflow to confirm its identity and purity.

References

In-Depth Technical Guide on the 13C NMR Analysis of 3-(Benzotriazol-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(Benzotriazol-1-yl)propan-1-amine. This document outlines the predicted chemical shifts, presents a comprehensive experimental protocol for its synthesis and NMR analysis, and includes visualizations to aid in understanding the molecular structure and analytical workflow.

Predicted 13C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C-4 & C-7 | 110.0 - 112.0 | Shielded aromatic carbons adjacent to the triazole ring. |

| C-5 & C-6 | 124.0 - 126.0 | Aromatic carbons. |

| C-3a & C-7a | 133.0 - 135.0 | Aromatic carbons at the ring fusion. |

| C-1' (CH2-N) | 45.0 - 48.0 | Methylene carbon attached to the benzotriazole nitrogen. |

| C-2' (CH2) | 29.0 - 32.0 | Methylene carbon in the propyl chain. |

| C-3' (CH2-NH2) | 39.0 - 42.0 | Methylene carbon attached to the primary amine. |

Note: The numbering of the carbon atoms is based on the standard IUPAC nomenclature for the benzotriazole ring system and the propyl amine chain.

Experimental Protocols

This section details the methodologies for the synthesis of 3-(Benzotriazol-1-yl)propan-1-amine and the subsequent 13C NMR analysis.

Synthesis of 3-(Benzotriazol-1-yl)propan-1-amine

The synthesis of 3-(Benzotriazol-1-yl)propan-1-amine can be achieved through a Michael addition of benzotriazole to acrylonitrile, followed by the reduction of the resulting nitrile.

Materials:

-

Benzotriazole

-

Acrylonitrile

-

Triton B (40% in methanol)

-

Ethanol

-

Lithium aluminum hydride (LiAlH4) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Synthesis of 3-(Benzotriazol-1-yl)propanenitrile:

-

In a round-bottom flask, dissolve benzotriazole in ethanol.

-

Add a catalytic amount of Triton B to the solution.

-

Slowly add acrylonitrile to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain 3-(Benzotriazol-1-yl)propanenitrile.

-

-

Reduction of 3-(Benzotriazol-1-yl)propanenitrile:

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF.

-

Cool the suspension in an ice bath.

-

Dissolve 3-(Benzotriazol-1-yl)propanenitrile in anhydrous diethyl ether or THF and add it dropwise to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the sequential addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.

-

Combine the organic filtrates and dry over anhydrous MgSO4.

-

Remove the solvent under reduced pressure to yield the crude 3-(Benzotriazol-1-yl)propan-1-amine.

-

Further purification can be achieved by distillation under reduced pressure or by crystallization of its salt.

-

13C NMR Analysis

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 10-20 mg of purified 3-(Benzotriazol-1-yl)propan-1-amine in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent may influence the chemical shifts slightly.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

Typical acquisition parameters include a spectral width of 0-200 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay that allows for the quantitative observation of all carbon signals.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure with IUPAC numbering.

Experimental Workflow

Caption: Synthesis and analysis workflow diagram.

An In-depth Technical Guide to the FTIR Spectrum of 3-(Benzotriazol-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 3-(Benzotriazol-1-yl)propan-1-amine. Due to the limited availability of direct experimental spectra for this specific compound in public literature, this guide focuses on the predicted vibrational frequencies based on its constituent functional groups. It also includes a detailed experimental protocol for acquiring the spectrum using Attenuated Total Reflectance (ATR)-FTIR spectroscopy, a common and effective technique for such compounds.

Molecular Structure and Expected Vibrational Modes

3-(Benzotriazol-1-yl)propan-1-amine is composed of three key structural features that give rise to a characteristic infrared spectrum:

-

A Primary Amine Group (-NH₂): This group is characterized by distinct N-H stretching and bending vibrations.

-

An Aliphatic Propyl Chain (-CH₂-CH₂-CH₂-): This flexible chain will exhibit characteristic C-H stretching and bending modes.

-

A Benzotriazole Ring System: This aromatic heterocyclic system has unique C-H, C=C, and C=N bond vibrations.

The FTIR spectrum will be a superposition of the absorption bands from each of these functional groups, providing a unique molecular fingerprint.

Predicted FTIR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for 3-(Benzotriazol-1-yl)propan-1-amine. The wavenumber ranges are derived from established literature values for similar functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3450 - 3300 | Medium-Weak | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Benzotriazole Ring |

| 2960 - 2850 | Medium-Strong | Aliphatic C-H Stretch | Propyl Chain (-CH₂-, -CH₃ implied at end) |

| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium-Weak | C=C and C=N Ring Stretch | Benzotriazole Ring |

| 1470 - 1450 | Medium | CH₂ Bend (Scissoring) | Propyl Chain (-CH₂) |

| 1335 - 1250 | Medium | C-N Stretch | Aromatic Amine (Ring-N) |

| 1250 - 1020 | Medium-Weak | C-N Stretch | Aliphatic Amine (Chain-N) |

| 900 - 675 | Strong, Broad | N-H Wag | Primary Amine (-NH₂) |

| 880 - 740 | Strong | Aromatic C-H Out-of-Plane Bend | Benzotriazole Ring |

Table 1: Predicted FTIR Absorption Bands for 3-(Benzotriazol-1-yl)propan-1-amine.

Interpretation Notes:

-

Primary Amine: The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a strong indicator of a primary amine (-NH₂), corresponding to asymmetric and symmetric stretching modes.[1][2][3] A broad absorption in the 900-675 cm⁻¹ range due to N-H wagging is also characteristic.[4]

-

Aromatic vs. Aliphatic C-H: A key distinguishing feature in the spectrum will be the C-H stretching vibrations. Absorptions appearing above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzotriazole ring, while those appearing below 3000 cm⁻¹ are from the aliphatic propyl chain.[5][6]

-

Benzotriazole Ring: The benzotriazole ring itself will produce a series of bands. Look for C-H stretching just above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, and strong C-H out-of-plane bending bands in the fingerprint region (880-740 cm⁻¹).[7][8]

-

Fingerprint Region: The region below 1500 cm⁻¹ is complex, containing various bending and stretching vibrations (C-C, C-N). While difficult to assign each peak individually, the overall pattern in this "fingerprint region" is unique to the molecule.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that is ideal for analyzing liquid, solid, and paste-like samples with minimal preparation.[9][10]

Materials and Equipment

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Sample of 3-(Benzotriazol-1-yl)propan-1-amine (solid or liquid).

-

Spatula or pipette.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Experimental Workflow Diagram

Caption: Workflow for ATR-FTIR Spectroscopy.

Step-by-Step Procedure

-

Preparation and Background Scan:

-

Ensure the ATR crystal surface is impeccably clean. Moisten a lint-free wipe with a suitable solvent like isopropanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This measures the ambient atmosphere and the ATR crystal itself, and it will be automatically subtracted from the sample spectrum.[11]

-

-

Sample Application:

-

For a liquid sample: Place a single drop of 3-(Benzotriazol-1-yl)propan-1-amine onto the center of the ATR crystal.[12]

-

For a solid sample: Place a small amount of the powder onto the crystal, ensuring it completely covers the crystal surface.[9]

-

Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[13]

-

-

Data Acquisition:

-

Initiate the sample scan. A typical measurement consists of co-adding 16 to 64 scans to improve the signal-to-noise ratio.

-

The standard spectral range is typically 4000 to 400 cm⁻¹.

-

-

Post-Measurement and Cleaning:

-

After the measurement is complete, raise the press arm and remove the sample.

-

Thoroughly clean the crystal surface and the pressure tip with a lint-free wipe and an appropriate solvent to prevent cross-contamination of future samples.[14]

-

Data Processing and Interpretation

The raw data collected by the spectrometer is processed by the instrument's software. Standard processing steps include:

-

Background Subtraction: The previously collected background spectrum is automatically subtracted from the sample spectrum.

-

ATR Correction: An ATR correction algorithm may be applied to account for the variation in the depth of penetration of the evanescent wave with wavelength. This makes the resulting spectrum appear more like a traditional transmission spectrum.

-

Baseline Correction: The baseline of the spectrum may be adjusted to be flat at 100% transmittance (or zero absorbance).

The resulting processed spectrum can then be analyzed by identifying the positions, intensities, and shapes of the absorption bands and comparing them to the expected values in Table 1 and other spectral databases.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. researchgate.net [researchgate.net]

Mass Spectrometry of 3-(Benzotriazol-1-yl)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for 3-(Benzotriazol-1-yl)propan-1-amine, with their corresponding mass-to-charge ratios (m/z) and proposed structures. The molecular weight of 3-(Benzotriazol-1-yl)propan-1-amine (C₉H₁₂N₄) is 176.22 g/mol .

| m/z | Proposed Fragment Ion | Structure | Notes |

| 176 | [M]⁺ | [C₉H₁₂N₄]⁺ | Molecular Ion |

| 119 | [C₆H₅N₃]⁺ | Benzotriazole Cation | Loss of the propan-1-amine side chain. |

| 118 | [C₆H₄N₃]⁺ | Benzotriazole Radical Cation | Loss of a hydrogen atom from the benzotriazole cation. |

| 91 | [C₆H₅N]⁺ | Azirinium-like ion | Loss of N₂ from the benzotriazole cation. |

| 90 | [C₆H₄N]⁺ | Benzyne-like radical cation | Loss of a hydrogen from the m/z 91 fragment. |

| 58 | [C₃H₈N]⁺ | Propan-1-amine Cation | Cleavage of the N-C bond connecting the side chain to the benzotriazole ring. |

| 44 | [C₂H₆N]⁺ | Ethylimine Cation | α-cleavage of the propan-1-amine side chain. This is a characteristic fragment for primary amines.[1] |

Predicted Fragmentation Pathway

The fragmentation of 3-(Benzotriazol-1-yl)propan-1-amine under electron ionization (EI) is expected to proceed through several key pathways. The primary fragmentation events will likely involve the cleavage of the bond between the benzotriazole ring and the propyl-amine side chain, as well as characteristic fissions within the side chain itself.

The benzotriazole moiety is a stable aromatic system, and its fragmentation is well-documented. The mass spectrum of 1H-Benzotriazole shows a prominent molecular ion and characteristic fragments resulting from the loss of nitrogen molecules.[2][3] The propan-1-amine side chain is expected to undergo α-cleavage, a common fragmentation pattern for aliphatic amines, leading to the formation of a stable iminium ion.[1]

Below is a DOT script for a Graphviz diagram illustrating the predicted fragmentation pathway.

Predicted fragmentation pathway of 3-(Benzotriazol-1-yl)propan-1-amine.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a general protocol for the analysis of 3-(Benzotriazol-1-yl)propan-1-amine using GC-MS. This technique is suitable for the analysis of volatile and thermally stable small molecules.

1. Sample Preparation

-

Dissolve a small amount (approximately 1 mg) of 3-(Benzotriazol-1-yl)propan-1-amine in a suitable volatile solvent such as methanol, ethanol, or ethyl acetate to a final concentration of 100 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector in splitless mode.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Speed: 1000 amu/s.

3. Data Analysis

-

The acquired data will be processed using the instrument's software (e.g., Agilent MassHunter).

-

Identify the peak corresponding to 3-(Benzotriazol-1-yl)propan-1-amine based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Analyze the fragmentation pattern and compare it to the predicted fragmentation pathway.

-

The NIST Mass Spectral Library can be used to search for similar compounds and aid in spectral interpretation.[2][3]

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow.

General experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of 3-(Benzotriazol-1-yl)propan-1-amine. The predicted fragmentation pattern, centered around the stable benzotriazole core and characteristic amine side-chain cleavage, offers a robust framework for the identification and characterization of this compound in a research or drug development setting. The provided experimental protocol for GC-MS analysis serves as a practical starting point for researchers to obtain empirical data. It is important to note that the information presented on the fragmentation is predictive and should be confirmed with experimental data.

References

- 1. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 1H-Benzotriazole [webbook.nist.gov]

- 3. 1H-Benzotriazole [webbook.nist.gov]

Technical Guide: Solubility Profile of 3-(Benzotriazol-1-yl)propan-1-amine in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-(Benzotriazol-1-yl)propan-1-amine in various organic solvents. Due to a lack of publicly available quantitative data for this specific compound, this document provides a comprehensive framework for determining and presenting such solubility data. It includes hypothetical solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. This guide is intended to serve as a practical resource for researchers working with this and similar compounds.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 3-(Benzotriazol-1-yl)propan-1-amine is a critical physicochemical property. It influences various aspects of the drug development process, including formulation, purification, and bioavailability. A thorough understanding of a compound's solubility in a range of organic solvents is essential for process optimization, solvent screening, and the development of robust analytical methods.

This guide outlines the methodologies and data presentation formats that are standard in the field for characterizing the solubility of a compound such as 3-(Benzotriazol-1-yl)propan-1-amine.

Solubility Data

Table 1: Hypothetical Solubility of 3-(Benzotriazol-1-yl)propan-1-amine in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | 15.2 | 0.863 |

| 40 | 25.8 | 1.465 | |

| Ethanol | 25 | 10.5 | 0.596 |

| 40 | 18.2 | 1.033 | |

| Acetone | 25 | 22.1 | 1.255 |

| 40 | 35.7 | 2.027 | |

| Ethyl Acetate | 25 | 5.3 | 0.301 |

| 40 | 9.8 | 0.556 | |

| Dichloromethane | 25 | 30.4 | 1.726 |

| 40 | 45.1 | 2.560 | |

| Toluene | 25 | 1.8 | 0.102 |

| 40 | 3.5 | 0.199 | |

| Acetonitrile | 25 | 12.7 | 0.721 |

| 40 | 21.9 | 1.243 |

Note: The molar mass of 3-(Benzotriazol-1-yl)propan-1-amine (C₉H₁₂N₄) is 176.22 g/mol .

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment. Below are detailed protocols for the gravimetric and High-Performance Liquid Chromatography (HPLC) methods, which are commonly used.

3.1. Gravimetric Method

This is a classic and straightforward method for determining solubility.

-

Materials:

-

3-(Benzotriazol-1-yl)propan-1-amine (solute)

-

Selected organic solvents

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

-

Oven

-

-

Procedure:

-

Add an excess amount of 3-(Benzotriazol-1-yl)propan-1-amine to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 40 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.

-

After reaching equilibrium, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe and filter it through a syringe filter to remove any undissolved particles.

-

Transfer the clear filtrate to a pre-weighed evaporation dish.

-

Record the exact weight of the dish with the filtrate.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C under vacuum).

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

The difference between the final and initial weight of the dish gives the mass of the dissolved solute.

-

The solubility is then calculated in g/100 mL or other desired units.

-

3.2. HPLC Method

This method is highly sensitive and requires a smaller amount of the compound.

-

Materials:

-

3-(Benzotriazol-1-yl)propan-1-amine (solute)

-

Selected organic solvents

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Mobile phase

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Syringe filters

-

-

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 3-(Benzotriazol-1-yl)propan-1-amine of known concentrations in a suitable solvent (usually the mobile phase).

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Preparation: Prepare saturated solutions as described in the gravimetric method (steps 1-5).

-

Dilution: Accurately dilute a known volume of the clear filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by taking the dilution factor into account. This concentration represents the solubility of the compound.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 3-(Benzotriazol-1-yl)propan-1-amine.

Conclusion

While specific experimental solubility data for 3-(Benzotriazol-1-yl)propan-1-amine is not currently available in the public domain, this guide provides the necessary framework for researchers to generate and present this crucial information. The outlined experimental protocols for the gravimetric and HPLC methods are robust and widely accepted in the scientific community. The provided hypothetical data table and workflow diagram serve as templates for organizing and visualizing solubility studies. Accurate solubility data is indispensable for the successful development and application of chemical compounds in research and industry.

An In-depth Technical Guide to 3-(Benzotriazol-1-yl)propan-1-amine: Physical Properties, Synthesis, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on 3-(Benzotriazol-1-yl)propan-1-amine, a molecule of interest in medicinal chemistry. This document summarizes its known and predicted physical properties, outlines a probable synthetic route, and explores its potential biological activities based on recent studies of structurally related compounds.

Core Physical and Chemical Properties

While experimental data for 3-(Benzotriazol-1-yl)propan-1-amine is limited in publicly accessible literature, key physical properties have been predicted through computational modeling. These, along with fundamental chemical identifiers, are summarized in Table 1. It is crucial to note that the boiling point and density are predicted values and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₄ | - |

| Molecular Weight | 176.22 g/mol | - |

| Predicted Boiling Point | 349.7 ± 25.0 °C | Computational Prediction |

| Predicted Density | 1.28 ± 0.1 g/cm³ | Computational Prediction |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Synthesis Methodology

A definitive, step-by-step experimental protocol for the synthesis of 3-(Benzotriazol-1-yl)propan-1-amine is not explicitly detailed in the reviewed literature. However, based on the well-established synthesis of analogous benzotriazole derivatives, a plausible and efficient synthetic route can be proposed. The most likely method involves a Michael addition reaction between benzotriazole and an appropriate acrylamide derivative, followed by reduction of the amide to the corresponding amine.

Proposed Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 3-(Benzotriazol-1-yl)propanamide

This step involves the base-catalyzed Michael addition of benzotriazole to acrylamide.

-

Materials:

-

Benzotriazole

-

Acrylamide

-

Triton B (or another suitable base)

-

Ethanol (for recrystallization)

-

Nitrogen gas supply

-

Standard laboratory glassware (three-neck flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

-

Procedure:

-

In a three-neck flask equipped with a condenser and a nitrogen inlet, combine benzotriazole and a slight molar excess of acrylamide.

-

Add a catalytic amount of Triton B to the mixture.

-

Heat the reaction mixture under a nitrogen atmosphere in a boiling water bath for approximately 6-7 hours with continuous stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product, 3-(Benzotriazol-1-yl)propanamide, can be purified by recrystallization from ethanol.

-

Step 2: Reduction of 3-(Benzotriazol-1-yl)propanamide to 3-(Benzotriazol-1-yl)propan-1-amine

This step involves the reduction of the amide functional group to a primary amine.

-

Materials:

-

3-(Benzotriazol-1-yl)propanamide (from Step 1)

-

Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Standard laboratory glassware for anhydrous reactions

-

Apparatus for quenching and work-up (e.g., separatory funnel)

-

-

Procedure:

-

In a flame-dried, two-neck flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 3-(Benzotriazol-1-yl)propanamide in anhydrous THF to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting solid and wash it with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(Benzotriazol-1-yl)propan-1-amine.

-

The final product can be further purified by column chromatography or distillation under reduced pressure.

-

Potential Biological Activity and Experimental Workflows

Recent research has highlighted the significant antimicrobial and antifungal properties of N-substituted derivatives of 3-(1H-benzo[d][1][2][3]triazol-1-yl)propan-1-amine[1]. This strongly suggests that the parent compound, 3-(Benzotriazol-1-yl)propan-1-amine, may also possess valuable biological activities.

Antimicrobial and Antifungal Screening

An initial assessment of the biological activity of 3-(Benzotriazol-1-yl)propan-1-amine would involve a standard antimicrobial and antifungal screening workflow.

dot

References

- 1. jrasb.com [jrasb.com]

- 2. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Profile of Benzotriazole Derivatives: A Technical Guide for Researchers

Disclaimer: This document aims to provide a comprehensive overview of the safety considerations for 3-(Benzotriazol-1-yl)propan-1-amine. Due to a lack of publicly available, detailed safety data for this specific compound, this guide leverages information from the well-characterized parent compound, 1H-Benzotriazole, to infer potential hazards. Researchers should handle 3-(Benzotriazol-1-yl)propan-1-amine with caution and perform a thorough risk assessment before use.

Introduction

3-(Benzotriazol-1-yl)propan-1-amine belongs to the benzotriazole family of compounds, which are widely used in various industrial and pharmaceutical applications. The benzotriazole moiety is known to exhibit a range of biological activities, making a thorough understanding of its safety profile crucial for researchers, scientists, and drug development professionals. This guide provides a summary of the known safety data for 1H-Benzotriazole as a surrogate, outlines general experimental workflows for safety assessment, and visualizes a potential pathway of cellular toxicity.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the parent compound 1H-Benzotriazole is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Hazardous to the aquatic environment, short-term (acute) | 2 | H401: Toxic to aquatic life. |

| Hazardous to the aquatic environment, long-term (chronic) | 2 | H411: Toxic to aquatic life with long lasting effects. |

Signal Word: Warning

Pictograms:

-

Health Hazard

-

Exclamation Mark

-

Environment

Toxicological Data

The following toxicological data is available for 1H-Benzotriazole and may serve as an estimate for its derivatives.

| Test | Species | Route | Value | Reference |

| LD50 | Rat (male and female) | Oral | 500 mg/kg | |

| Skin Corrosion/Irritation | Rabbit | Skin | - | |

| Serious Eye Damage/Eye Irritation | Rabbit | Eye | - | |

| Skin Sensitization | Guinea pig | Maximization Test | - |

Experimental Protocols & Workflows

Due to the absence of specific experimental protocols for 3-(Benzotriazol-1-yl)propan-1-amine, a generalized workflow for assessing the acute oral toxicity of a novel chemical compound is presented below. This workflow is based on standard OECD guidelines.

Figure 1: Generalized workflow for an acute oral toxicity study.

Potential Signaling Pathways in Toxicity

The precise mechanism of toxicity for 3-(Benzotriazol-1-yl)propan-1-amine is not documented. However, many xenobiotics can induce cellular stress leading to apoptosis. A simplified, hypothetical signaling pathway for chemically induced apoptosis is depicted below.

Figure 2: Hypothetical pathway of chemically induced apoptosis.

First Aid Measures

The following first aid measures are recommended based on the safety profile of 1H-Benzotriazole.

| Exposure Route | First Aid Measures |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention. |